molecular formula C23H31N5O B11141765 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide

Cat. No.: B11141765
M. Wt: 393.5 g/mol
InChI Key: DHPJAIAGVCMRQQ-UHFFFAOYSA-N
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Description

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide is a complex organic compound that features a benzamide core linked to a pyrimidinyl group and a quinolizinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the pyrimidinyl and quinolizinyl groups through nucleophilic substitution and amination reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the benzamide, pyrimidinyl, and quinolizinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with different functional groups.

Scientific Research Applications

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrimidinamine, 4,6-dimethyl-: Shares the pyrimidinyl group but lacks the benzamide and quinolizinyl groups.

    1H-pyrrolo[2,3-b]pyridine derivatives: Similar in structure but with different core scaffolds and functional groups.

Uniqueness

3-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-(octahydro-2H-quinolizin-1-ylmethyl)benzamide is unique due to its specific combination of benzamide, pyrimidinyl, and quinolizinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C23H31N5O

Molecular Weight

393.5 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide

InChI

InChI=1S/C23H31N5O/c1-16-13-17(2)26-23(25-16)27-20-9-5-7-18(14-20)22(29)24-15-19-8-6-12-28-11-4-3-10-21(19)28/h5,7,9,13-14,19,21H,3-4,6,8,10-12,15H2,1-2H3,(H,24,29)(H,25,26,27)

InChI Key

DHPJAIAGVCMRQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NCC3CCCN4C3CCCC4)C

Origin of Product

United States

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